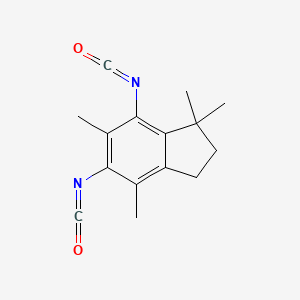
3,3-Diamino-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diamino-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two amino groups and a phenyl group attached to a prop-2-en-1-one backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diamino-1-phenylprop-2-en-1-one typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diamino-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3,3-Diamino-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,3-Diamino-1-phenylprop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The molecular pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenylprop-2-yn-1-one
- 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
3,3-Diamino-1-phenylprop-2-en-1-one is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6,12H,(H3,10,11)/b8-6- |
Clé InChI |
RSKWXZZLDBCNHS-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=N)N)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


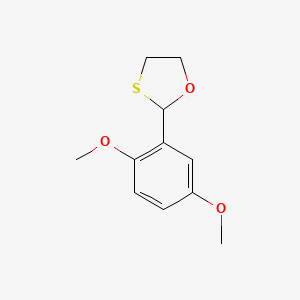
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
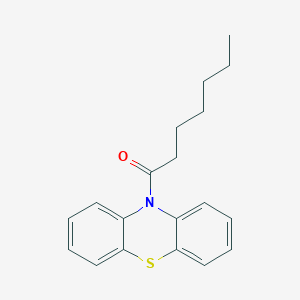
![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
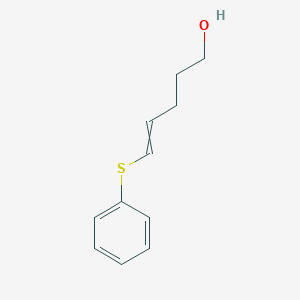
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
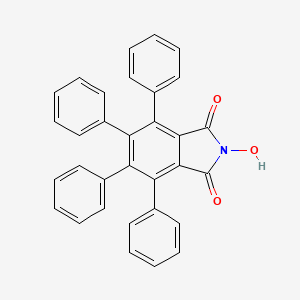
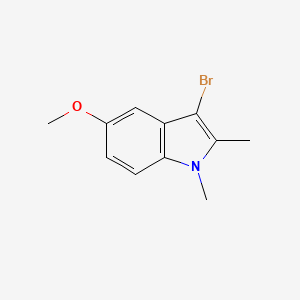
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)

